molecular formula C10H11NO6S B1363753 Ethyl 2-(2-nitrophenylsulfonyl)acetate CAS No. 60781-34-2

Ethyl 2-(2-nitrophenylsulfonyl)acetate

Cat. No.: B1363753
CAS No.: 60781-34-2
M. Wt: 273.26 g/mol
InChI Key: DMXPRADLFJAOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-nitrophenylsulfonyl)acetate is an organic compound with the molecular formula C10H11NO6S. It is a derivative of sulfonyl acetate and contains a nitrophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2-nitrophenyl)sulfonyl]acetate typically involves the reaction of ethyl acetate with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C2H5OOCCH3+O2NC6H4SO2ClC2H5OOCCH2SO2C6H4NO2+HCl\text{C}_2\text{H}_5\text{OOCCH}_3 + \text{O}_2\text{N}\text{C}_6\text{H}_4\text{SO}_2\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{OOCCH}_2\text{SO}_2\text{C}_6\text{H}_4\text{NO}_2 + \text{HCl} C2​H5​OOCCH3​+O2​NC6​H4​SO2​Cl→C2​H5​OOCCH2​SO2​C6​H4​NO2​+HCl

Industrial Production Methods

In an industrial setting, the production of ethyl [(2-nitrophenyl)sulfonyl]acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-nitrophenylsulfonyl)acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The nitro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products

    Nucleophilic Substitution: Products include substituted phenyl sulfonyl acetates.

    Reduction: The major product is ethyl [(2-aminophenyl)sulfonyl]acetate.

    Oxidation: The major product is ethyl [(2-nitrophenyl)sulfonyl]acetate sulfone.

Scientific Research Applications

Ethyl 2-(2-nitrophenylsulfonyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [(2-nitrophenyl)sulfonyl]acetate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(2-nitrophenylsulfonyl)acetate can be compared with similar compounds such as:

    Methyl [(2-nitrophenyl)sulfonyl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl [(4-nitrophenyl)sulfonyl]acetate: Similar structure but with the nitro group in the para position.

    Ethyl [(2-aminophenyl)sulfonyl]acetate: Similar structure but with an amino group instead of a nitro group.

The uniqueness of ethyl [(2-nitrophenyl)sulfonyl]acetate lies in its specific reactivity and the position of the nitro group, which influences its chemical behavior and applications.

Biological Activity

Ethyl 2-(2-nitrophenylsulfonyl)acetate is an organic compound with the molecular formula C10H11NO6S, notable for its diverse biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a synthesis of research findings.

This compound is characterized by a nitrophenyl group and a sulfonyl moiety, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, such as nucleophilic substitution and reduction, making it a valuable precursor in organic synthesis.

Common Reactions

  • Nucleophilic Substitution : The nitro group can be replaced by nucleophiles, leading to new derivatives.
  • Reduction : The nitro group can be converted to an amino group using reducing agents.
  • Oxidation : The sulfonyl group can be oxidized to form sulfone derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group participates in redox reactions, while the sulfonyl group forms strong interactions with nucleophiles. These interactions can modulate enzyme activity and influence cellular processes.

Biological Activities

This compound exhibits several biological activities, which include:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have shown efficacy against various bacterial strains due to their ability to inhibit bacterial folic acid synthesis.
  • Antitumor Activity : Preliminary investigations suggest that this compound may possess cytotoxic effects against cancer cell lines. Its structural similarity to known anticancer agents warrants further exploration into its potential as an antitumor drug.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes play a critical role.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on structurally related compounds demonstrated that certain nitrophenyl sulfonamides showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar properties .
  • Cytotoxicity Against Cancer Cells : Research involving related sulfonamide derivatives indicated promising results in inhibiting the growth of various cancer cell lines, including A549 lung carcinoma cells. The IC50 values reported for these compounds ranged from 10 to 50 µM, indicating moderate potency .
  • Enzyme Targeting : Investigations into the mechanism of action revealed that compounds with similar functionalities inhibited key enzymes in bacterial metabolism, leading to reduced pathogen viability .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential efficacy against various bacterial strains
AntitumorCytotoxic effects observed in cancer cell lines
Enzyme InhibitionInhibition of enzymes involved in metabolic pathways

Properties

IUPAC Name

ethyl 2-(2-nitrophenyl)sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c1-2-17-10(12)7-18(15,16)9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXPRADLFJAOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364253
Record name ethyl [(2-nitrophenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60781-34-2
Record name ethyl [(2-nitrophenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-nitrophenylsulfonyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-nitrophenylsulfonyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-nitrophenylsulfonyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-nitrophenylsulfonyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-nitrophenylsulfonyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-nitrophenylsulfonyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.